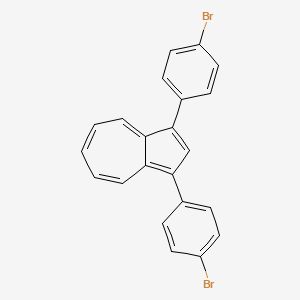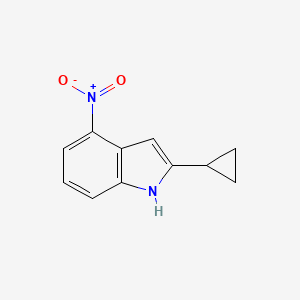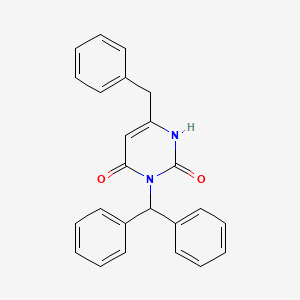![molecular formula C19H19O3P B12530634 [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid CAS No. 652972-62-8](/img/structure/B12530634.png)
[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with a diphenylphosphoryl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid typically involves multiple steps, starting with the formation of the cyclopentene ring followed by the introduction of the diphenylphosphoryl group and the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid: shares similarities with other diphenylphosphoryl-substituted compounds and cyclopentene derivatives.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene (4DPAIPN): A compound with diphenylamino groups and dicyanobenzene, known for its redox properties and stability.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
652972-62-8 |
|---|---|
Molecular Formula |
C19H19O3P |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(4-diphenylphosphorylcyclopent-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C19H19O3P/c20-19(21)14-15-11-12-18(13-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,18H,13-14H2,(H,20,21) |
InChI Key |
AJGCWCVWEUCPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)
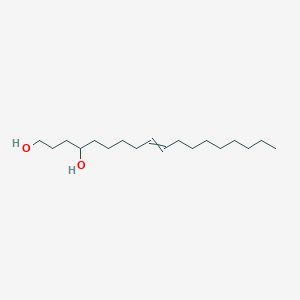

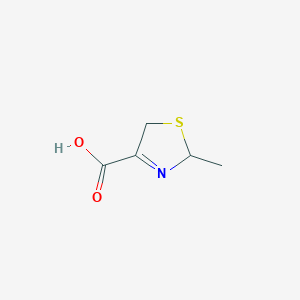
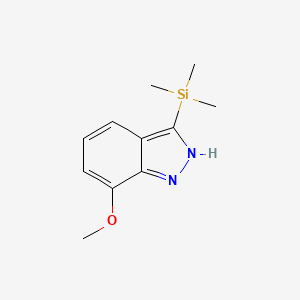
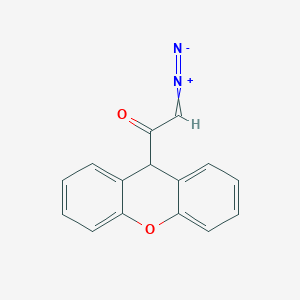
![Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-](/img/structure/B12530599.png)
![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12530617.png)
